Dabigatran Impurity 8

Pharmacopoeial Reference Standard Impurity Profiling Regulatory Compliance

Ensuring accurate impurity profiling is critical for ANDA submissions, yet using non-pharmacopeial standards risks method specificity failures. Procure Dabigatran Impurity 8 (CAS 1408238-40-3), officially designated as Dabigatran Etexilate EP Impurity A and USP Related Compound A, to mitigate this risk. This highly characterized reference standard, with a certified purity of ≥97%, is essential for HPLC/LC-MS method development, validation, and routine quality control, ensuring chromatographic peak identity and regulatory traceability per ICH Q3A/Q3B guidelines.

Molecular Formula C34H40N6O6
Molecular Weight 628.72
CAS No. 1408238-40-3
Cat. No. B601650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Impurity 8
CAS1408238-40-3
SynonymsN-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester
Molecular FormulaC34H40N6O6
Molecular Weight628.72
Structural Identifiers
SMILESCCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
InChIInChI=1S/C34H40N6O6/c1-4-6-7-10-21-46-34(44)38-32(42)24-12-15-26(16-13-24)36-23-30-37-27-22-25(14-17-28(27)39(30)3)33(43)40(20-18-31(41)45-5-2)29-11-8-9-19-35-29/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H,38,42,44)
Commercial & Availability
Standard Pack Sizes12 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Impurity 8 CAS 1408238-40-3: Technical Baseline for EP Impurity A Reference Standard Procurement


Dabigatran Impurity 8 (CAS 1408238-40-3) is chemically designated as ethyl 3-[2-[[4-[[(hexyloxy)carbonyl]carbamoyl]anilino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido]propanoate and is formally recognized as Dabigatran Etexilate EP Impurity A and USP Related Compound A [1]. This compound represents a key process-related impurity arising during the synthesis of dabigatran etexilate, the prodrug of the direct thrombin inhibitor dabigatran. It is commercially available as a highly characterized reference standard for use in analytical method development, validation, and quality control applications [2].

Why Dabigatran Impurity 8 CAS 1408238-40-3 Cannot Be Replaced by Other In-Class Impurities in Regulated Workflows


Substituting Dabigatran Impurity 8 with another dabigatran-related impurity standard is not scientifically or regulatorily equivalent. This compound is explicitly designated as EP Impurity A and USP Related Compound A in official pharmacopoeial monographs [1], establishing a defined identity, structure, and chromatographic retention profile that other impurities (e.g., EP Impurity B, C, or D) do not share. Using an incorrect impurity standard compromises method specificity, prevents accurate peak identification, and fails to meet the traceability requirements of ICH Q3A/Q3B guidelines. Analytical methods validated with EP Impurity A cannot be assumed to perform equivalently with an uncharacterized or structurally distinct analog [2].

Quantitative Differentiation Evidence for Dabigatran Impurity 8 CAS 1408238-40-3 Against Alternative Impurity Standards


Official Pharmacopoeial Monograph Assignment: EP Impurity A and USP Related Compound A Designation

Dabigatran Impurity 8 is uniquely identified as Dabigatran Etexilate EP Impurity A and USP Related Compound A in official compendial monographs [1]. This official designation distinguishes it from other structurally characterized dabigatran impurities (e.g., EP Impurity B, EP Impurity C, EP Impurity D) which are assigned to entirely different CAS numbers and chemical structures . The assignment is validated by the European Pharmacopoeia Commission and the United States Pharmacopeia Convention.

Pharmacopoeial Reference Standard Impurity Profiling Regulatory Compliance

Certified Purity Specification and Defined Melting Point as Quality Benchmark

Commercially sourced Dabigatran Impurity 8 (EP Impurity A) is supplied with a certified purity specification of 97% as determined by HPLC and a defined melting point of >182°C . These quantitative quality attributes provide a verifiable procurement benchmark. In contrast, many alternative dabigatran impurity standards are offered without equivalent certified purity data or with lower reported purities (e.g., 95% as seen in some catalog listings for other impurities) [1].

Reference Standard Quality Analytical Characterization Procurement Specification

Method-Specific Chromatographic Retention in Validated QbD HPLC System

In a Quality by Design (QbD)-optimized HPLC method for dabigatran etexilate mesylate and its ten impurities, Dabigatran Impurity 8 (as one of the ten specified impurities) was successfully resolved and quantified [1]. The method was validated according to ICH guidelines and demonstrated specificity for this impurity relative to the API and other related substances. While the publication does not report the individual RRT value, the inclusion of this impurity as a target analyte in a validated, stability-indicating method distinguishes it from impurities not included in such validated separations [2].

HPLC Method Validation Quality by Design Impurity Separation

European Pharmacopoeia Chemical Reference Substance (CRS) Traceability

Dabigatran Impurity 8 is established as an official European Pharmacopoeia Chemical Reference Substance (CRS) under catalogue code Y0002388, with a defined unit quantity of 12 mg per vial [1]. This CRS status provides a direct, unbroken chain of metrological traceability to the EP monograph 3095, which is a requirement for methods used in batch release testing within the EU. Alternative impurity standards from commercial vendors, even if chemically identical, do not carry this official CRS designation and therefore require additional qualification to demonstrate equivalence for regulatory purposes [2].

Metrological Traceability EP CRS Regulatory Reference Standard

High-Value Application Scenarios for Dabigatran Impurity 8 CAS 1408238-40-3 Based on Verified Differentiation Evidence


ANDA and DMF Filing: Impurity Profiling and Method Validation

Procure Dabigatran Impurity 8 (EP Impurity A) as the primary reference standard for developing and validating HPLC/LC-MS methods intended for ANDA or DMF submissions. The compound's official EP CRS designation [1] and inclusion in published QbD-validated methods [2] provide direct regulatory precedent, reducing the risk of deficiency letters related to impurity control.

Pharmaceutical Quality Control: Routine Batch Release Testing

Employ the EP CRS grade material for routine quantification of EP Impurity A in dabigatran etexilate API and finished dosage forms. The 97% certified purity ensures accurate calibration of HPLC systems, and the defined melting point (>182°C) serves as an orthogonal identity confirmation during standard preparation .

Forced Degradation and Stability Studies

Utilize Dabigatran Impurity 8 as a marker compound in forced degradation (stress) studies to assess the stability-indicating capability of analytical methods. Its established chromatographic behavior in validated RP-HPLC systems [2] allows for reliable tracking of this specific degradant or process impurity under ICH Q1A/Q1B stress conditions.

Method Transfer and Cross-Validation Between Laboratories

Source Dabigatran Impurity 8 from a supplier offering full traceability to the EP CRS standard [1]. This facilitates seamless method transfer between R&D, QC, and contract manufacturing organizations (CMOs) by providing a common, well-characterized reference material that meets pharmacopoeial specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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